molecular formula C20H25NO3 B4874571 N-mesityl-2-(4-methoxyphenoxy)butanamide

N-mesityl-2-(4-methoxyphenoxy)butanamide

Cat. No.: B4874571
M. Wt: 327.4 g/mol
InChI Key: WAFWXAODKWRFTR-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-methoxyphenoxy)butanamide is a synthetic butanamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 4-methoxyphenoxy substituent at the second carbon of the butanamide backbone. Its design incorporates features known to enhance bioavailability, such as low hydrogen bond donors/acceptors and rotatable bonds, similar to compounds like CNS-11 and CNS-11g .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-6-18(24-17-9-7-16(23-5)8-10-17)20(22)21-19-14(3)11-13(2)12-15(19)4/h7-12,18H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFWXAODKWRFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Bioavailability : The target compound’s methoxy group and mesityl substitution may balance LogP and solubility, addressing limitations of analogs like CNS-11g, which has higher lipophilicity .
  • Therapeutic Potential: Structural parallels to alpha-synuclein inhibitors and PDE5 inhibitors suggest dual applications, though conflicting mechanisms (e.g., CNS vs. cardiovascular targets) require further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-mesityl-2-(4-methoxyphenoxy)butanamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves coupling mesitylamine with 4-methoxyphenoxybutanoic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
  • Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions .
    • Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the presence of mesityl (aromatic protons at δ 6.7–7.1 ppm) and methoxyphenoxy groups (singlet for OCH3_3 at δ 3.8 ppm) .
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion at m/z ~370) and assess purity .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measurement) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

  • SAR Strategies :

  • Substituent Modification : Replace methoxy with halogen (e.g., Cl, F) to alter electron density and binding affinity .
  • Scaffold Hybridization : Integrate triazole or oxadiazole rings to improve metabolic stability (see for similar scaffolds) .
    • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Data Reconciliation :

  • Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites that may explain variability .
    • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics .

Q. How does the compound’s solubility impact formulation for in vivo studies?

  • Solubility Enhancement :

  • Co-Solvents : Use DMSO/PEG400 mixtures for intravenous administration .
  • Nanoparticle Encapsulation : PLGA nanoparticles to improve bioavailability and reduce toxicity .
    • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2}) and Cmax_{max} via LC-MS/MS in rodent models .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 g) require flow chemistry systems to maintain yield consistency .
  • Toxicology : Include Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-mesityl-2-(4-methoxyphenoxy)butanamide
Reactant of Route 2
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N-mesityl-2-(4-methoxyphenoxy)butanamide

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